
Exemestane-13C,D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exemestane-13C,D3, also known as this compound, is a useful research compound. Its molecular formula is C₁₉¹³CH₂₁D₃O₂ and its molecular weight is 300.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacokinetic Studies
Exemestane-13C,D3 plays a crucial role in pharmacokinetic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of exemestane in clinical settings. The stable isotopic nature of this compound enables precise quantification through advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .
Key Insights:
- Absorption and Distribution: The use of stable isotopes facilitates the tracking of the compound within biological systems, providing insights into how quickly and effectively it reaches target tissues.
- Metabolism: Research has shown that exemestane undergoes complex metabolic pathways, including the formation of various metabolites such as 17β-DHE and cysteine conjugates . this compound allows for detailed studies on these metabolites' formation and their biological significance.
Metabolic Profiling
The stable isotopes in this compound are particularly beneficial for metabolic profiling, which involves understanding how the drug interacts with biological systems at a molecular level. This includes identifying major metabolites and their roles in therapeutic efficacy and safety.
Case Studies:
- A study identified two major metabolites of exemestane, cysteine conjugates, which accounted for a significant percentage of total metabolites found in urine and plasma samples from patients undergoing treatment . This highlights the importance of using isotopically labeled compounds to elucidate drug metabolism comprehensively.
Drug Interaction Studies
This compound is instrumental in studying drug interactions involving exemestane and its metabolites. By using this labeled compound, researchers can better understand how other medications may affect the pharmacokinetics of exemestane.
Research Findings:
- Investigations have revealed that co-administration of other drugs can alter the metabolism of exemestane significantly. For instance, certain medications may enhance or inhibit the activity of enzymes responsible for metabolizing exemestane, impacting its efficacy and safety profile .
Clinical Implications
The applications of this compound extend beyond laboratory research into clinical implications for breast cancer treatment. Understanding the pharmacokinetics and metabolism can lead to more personalized treatment regimens based on individual patient responses.
Clinical Trials:
- Data from clinical trials indicate that aromatase inhibitors like exemestane improve disease-free survival rates compared to traditional therapies such as tamoxifen . The use of stable isotopes allows for better monitoring of patient responses to treatment.
Summary Table of Applications
Application Area | Description | Key Findings/Insights |
---|---|---|
Pharmacokinetic Studies | Tracking absorption, distribution, metabolism, and excretion | Enhanced quantification via LC-MS; insights into drug behavior |
Metabolic Profiling | Understanding metabolic pathways and major metabolites | Identification of cysteine conjugates as significant metabolites |
Drug Interaction Studies | Evaluating effects of co-administered drugs on exemestane metabolism | Altered metabolism with potential impacts on efficacy/safety |
Clinical Implications | Informing personalized treatment strategies based on pharmacokinetics | Improved survival rates with aromatase inhibitors |
化学反応の分析
Metabolic Pathways of Exemestane-13C,D3
Exemestane undergoes phase I and II metabolism, with its labeled form retaining the same reactivity while allowing tracking via isotopic signatures.
Phase I Metabolism
-
Reduction at C17 : The 17-keto group is reduced to 17β-dihydroexemestane (17β-DHE) via cytosolic aldo-keto reductases (AKR1C3) and carbonyl reductase 1 (CBR1) .
-
Oxidation at C6 : Cytochrome P450 enzymes (CYP3A4, CYP4A11) catalyze hydroxylation of the C6-methylidene group, forming 6-hydroxymethylandrosta-1,4-diene-3,17-dione .
Phase II Metabolism
-
Glutathione (GSH) Conjugation : The C6-methylidene group reacts with glutathione to form a thioether adduct. This reaction is mediated by glutathione S-transferases (GSTs) .
-
Cysteine Conjugation : Sequential enzymatic cleavage of glutamic acid (by γ-glutamyltranspeptidase) and glycine (by dipeptidase) converts the GSH adduct to cysteine conjugates, primarily 6-EXE-cys and 6-17β-DHE-cys .
Enzymatic Catalysis and Reaction Kinetics
-
AKR1C3 and CBR1 : Exhibit Km values of 12.4 μM and 8.7 μM, respectively, for exemestane reduction .
-
CYP3A4 : Dominates oxidative metabolism with a turnover number of 4.2 min⁻¹ for 6-hydroxylation .
-
UGT2B17 : Catalyzes glucuronidation of 17β-DHE with a Vmax of 0.8 nmol/min/mg protein .
Structural Characterization of Metabolites
Key NMR data for synthesized metabolites:
Metabolite | 1H NMR (CD3OD, δ) | 13C DEPT135 (δ) |
---|---|---|
6-EXE-cys | 7.31 (d, J = 10.2 Hz), 6.23 (dd, J = 10.2/1.8 Hz), 1.33 (s, 3H), 0.98 (s, 3H) | 198.2 (C3), 218.5 (C17), 35.7 (C6) |
6-17β-DHE-cys | 3.71 (m, 1H), 2.93–3.03 (m, 2H), 1.33 (s, 3H), 0.97 (s, 3H) | 73.1 (C17-OH), 198.0 (C3), 36.1 (C6) |
Quantitative Distribution in Biological Matrices
Matrix | EXE (%) | 17β-DHE (%) | 17β-DHE-Gluc (%) | Cysteine Conjugates (%) |
---|---|---|---|---|
Urine | 1.7 | 0.14 | 21 | 77 |
Plasma | 17 | 12 | 36 | 35 |
Synthetic Modifications for Isotopic Labeling
This compound is synthesized via:
-
Isotopic Introduction : Incorporation of 13C at C6 and deuterium at C17 using labeled methyliodide and sodium borodeuteride .
-
Functional Group Retention : The 3,17-dione backbone remains intact, ensuring bioequivalence to unlabeled exemestane .
Reaction with Aromatase Active Site
This compound binds irreversibly to aromatase (CYP19A1) through:
特性
分子式 |
C₁₉¹³CH₂₁D₃O₂ |
---|---|
分子量 |
300.41 |
同義語 |
6-Methyleneandrosta-1,4-diene-3,17-dione-19-13C,D3; FCE 24304-19-13C,D3; Aromasin-19-13C,D3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。